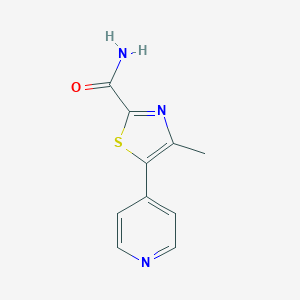
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a pyridinyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridinyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and pyridinyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme mechanisms and interactions.
Medicine: As a potential therapeutic agent due to its antimicrobial, antifungal, and anticancer activities
Industry: In the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle, leading to the disruption of energy production in pathogenic organisms . The compound can also interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Pyridinyl)-4-methyl-thiazole-5-carboxylic acid: A synthetic intermediate useful for pharmaceutical synthesis.
N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide: A compound with similar structural features and potential as an angiogenesis inhibitor.
Uniqueness
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
106853-15-0 |
|---|---|
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(7-2-4-12-5-3-7)15-10(13-6)9(11)14/h2-5H,1H3,(H2,11,14) |
Clé InChI |
LNMMZMTWCOIELH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
SMILES canonique |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
Key on ui other cas no. |
106853-15-0 |
Synonymes |
4-methyl-5-(4-pyridinyl)thiazole-2-carboxamide ZSY 39 ZSY-39 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















